molecular formula C12H23ClN2O2 B575405 Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate CAS No. 165530-45-0

Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate

Cat. No.: B575405
CAS No.: 165530-45-0
M. Wt: 262.778
InChI Key: YRYNLXXXMXAVKV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate is a protected piperazine derivative of significant value in medicinal chemistry and drug discovery research. Its core utility lies in its role as a versatile chemical building block, where the 3-chloropropyl side chain serves as a flexible linker for introducing the piperazine moiety into more complex target molecules. The N-Boc (tert-butyloxycarbonyl) protecting group is a critical feature, as it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions to reveal the secondary amine, enabling further functionalization . This capability makes it an essential intermediate in the synthesis of diverse compound libraries for biological screening. The structural features of this reagent are particularly relevant in the exploration of polypharmacology, where a single compound is designed to interact with multiple biological targets. Research indicates that even small structural changes in such molecular scaffolds can lead to significant differences in cellular activity through cumulative effects on individual targets . Consequently, this compound provides researchers with a valuable starting point for developing and optimizing multi-targeted therapies for complex diseases, including cancer . It is widely employed in the construction of potential pharmaceutical agents, where the piperazine ring is a common pharmacophore, contributing to the desired pharmacokinetic and binding properties of new chemical entities. This product is intended for use in analytical method development and as a quality control standard during API synthesis . It is strictly for professional laboratory research and development applications.

Properties

IUPAC Name

tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYNLXXXMXAVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696537
Record name tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate
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Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165530-45-0
Record name 1,1-Dimethylethyl 4-(3-chloropropyl)-1-piperazinecarboxylate
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Record name tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate
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Record name tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
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Preparation Methods

Standard Alkylation Protocol

The most common method involves the alkylation of tert-butyl piperazine-1-carboxylate with 1-bromo-3-chloropropane. In a representative procedure, tert-butyl piperazine-1-carboxylate (0.91 g, 5 mmol) and 1-bromo-3-chloropropane (1.57 g, 10 mmol) are combined in an aprotic solvent such as toluene or methanol. The reaction proceeds at room temperature for 12–24 hours, yielding the product as a colorless oil after purification via column chromatography.

Key data:

  • Yield : 32%

  • 1H NMR (CDCl3) : δ 3.58 (t, J = 6.5 Hz, 2H), 3.39 (s, 4H), 2.46 (t, J = 7.0 Hz, 2H), 2.35 (s, 4H), 1.92 (dt, J = 13.0, 6.5 Hz, 2H), 1.43 (s, 9H).

  • ESI-MS : m/z [M+H]+ 263.

Catalytic Hydrogenation Approach

An alternative method employs catalytic hydrogenation to enhance regioselectivity. Tert-butyl piperazine-1-carboxylate (700 mg, 2.27 mmol) and 1-bromo-3-chloropropane are dissolved in methanol (15 mL) with 10% palladium on carbon (200 mg). Hydrogen gas is introduced via a latex valve bladder overnight, followed by filtration through Celite and solvent removal. This method achieves a 95% yield, though scalability may be limited by catalyst costs.

Comparative Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Methanol : Facilitates faster reaction kinetics at room temperature but may require longer durations for complete conversion.

  • Toluene : Preferred for high-temperature reactions (80–90°C), reducing side products from nucleophilic substitution.

Catalytic Systems

  • Pd/C : Enhances yield (95%) but introduces complexity in catalyst recovery.

  • Uncatalyzed Reactions : Simpler setup but lower yields (32%) due to competing elimination pathways.

Mechanistic Insights and Side Reactions

The alkylation proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of 1-bromo-3-chloropropane. Competing reactions include:

  • Over-alkylation : Excess 1-bromo-3-chloropropane may lead to bis-alkylated products.

  • Elimination : Formation of allylic chlorides at elevated temperatures.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:4) isolates the product with >95% purity.

  • Celite Filtration : Removes Pd/C catalysts efficiently but may retain trace impurities.

Spectroscopic Validation

  • NMR : The tert-butyl group’s singlet at δ 1.43 ppm and the chloropropyl chain’s triplet at δ 3.58 ppm confirm successful alkylation.

  • Mass Spectrometry : The molecular ion peak at m/z 263 aligns with the expected molecular formula C12H23ClN2O2.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors reduce reaction times to 2–4 hours by improving mass transfer. However, catalyst clogging remains a challenge.

Green Chemistry Approaches

  • Solvent Recycling : Toluene and methanol are recovered via distillation, reducing waste by 40%.

  • Catalyst Reuse : Pd/C retains 80% activity after three cycles, lowering production costs .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate has been studied for its potential as a pharmaceutical intermediate and active compound in drug development. Its structure allows for interactions with biological targets, making it a candidate for various therapeutic areas.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that piperazine derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease. This inhibition can potentially reduce the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's pathology .

Antidepressant Activity

Piperazine derivatives are often investigated for their antidepressant effects. The structural similarity of this compound to known antidepressants positions it as a candidate for further exploration in treating mood disorders. Studies have suggested that modifying the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity .

Data Table: Comparative Analysis of Piperazine Derivatives

Compound NameActivity TypeReference
This compoundPotential Neuroprotective
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylateAntidepressant Activity
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylateAntipsychotic Properties

Case Study 1: Neuroprotective Effects

In vitro studies have demonstrated that piperazine derivatives can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. The compound's ability to modulate inflammatory responses in astrocytes was highlighted, suggesting a mechanism through which it could exert neuroprotective effects .

Case Study 2: Antidepressant Efficacy

A study focusing on the synthesis of various piperazine derivatives, including this compound, evaluated their effects on serotonin receptor binding. Results indicated that certain modifications to the piperazine structure significantly increased binding affinity, correlating with enhanced antidepressant-like behavior in animal models .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with analogues differing in substituents on the piperazine ring or side chains. Key examples include:

Compound Name CAS Number Substituent Purity Key Properties
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate 165530-45-0 3-Chloropropyl 95–98% High synthetic yield (71%) ; reactivity for alkylation or cross-coupling .
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate N/A (A800994) 3-Aminopropyl 97% Amino group enables amide bond formation; used in peptide-like drug synthesis .
Tert-butyl 4-(4-(aminomethyl)benzoyl)piperazine-1-carboxylate 1299397-08-2 4-(Aminomethyl)benzoyl 98% Aromatic acyl group enhances π-π interactions; potential CNS drug intermediate .
Tert-butyl 4-(5-oxohexahydrotriazinoisoquinolin-8-yl)piperazine-1-carboxylate N/A Heterocyclic fused system N/A Rigid structure for targeted protein binding; used in kinase inhibitor development .

Key Observations :

  • Chloropropyl vs. Aminopropyl: The 3-chloropropyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), whereas the 3-aminopropyl analogue (A800994) is more suited for conjugation via carbodiimide chemistry .
  • Aromatic vs. Aliphatic Substituents: Compounds with benzoyl or heterocyclic substituents (e.g., triazinoisoquinoline) exhibit enhanced binding to aromatic residues in enzymes, as seen in kinase inhibitors .

Stability and Reactivity

  • Target Compound: No direct stability data are reported, but related Boc-piperazines with halogenated alkyl chains (e.g., 3-chloropropyl) are stable under standard storage conditions .
  • Degradation in Acidic Media : Compounds like tert-butyl 4-(fluorophenyl)piperazine-1-carboxylate degrade in simulated gastric fluid, whereas the chloropropyl variant’s stability remains unstudied .
  • Reactivity: The chloropropyl group undergoes SN2 reactions, as demonstrated in the synthesis of quinolone derivatives (e.g., int-21) via Pd-catalyzed cross-coupling .

Biological Activity

Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate (CAS: 154907-65-0) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C_{13}H_{18}ClN_{3}O_{2}
  • Molecular Weight : 273.75 g/mol

This compound features a piperazine ring substituted with a tert-butyl group and a chloropropyl chain, which may influence its interaction with biological targets.

This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that it may act as a selective modulator of these receptors, potentially leading to effects on mood and anxiety levels.

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism involves modulation of the serotonergic system, which is crucial in mood regulation.

Neuroprotective Properties

Research has shown that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
NeuroprotectionReduced oxidative stress
Receptor ModulationSelective serotonin receptor binding

Table 2: Case Studies on Biological Effects

Study ReferenceMethodologyFindings
Animal model (forced swim test)Significant reduction in immobility time, indicating antidepressant effect.
In vitro neuronal cell cultureEnhanced cell viability under oxidative stress conditions.
Binding affinity assaysHigh affinity for serotonin receptor subtypes.

Case Studies and Research Findings

  • Antidepressant Activity : A study published in the Journal of Medicinal Chemistry highlighted that compounds structurally related to this compound showed significant antidepressant activity in rodent models. The study utilized the forced swim test to measure behavioral changes indicative of antidepressant effects, revealing a marked decrease in immobility time compared to controls .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of this compound against oxidative stress. Using cultured neuronal cells exposed to hydrogen peroxide, researchers found that treatment with this compound significantly increased cell survival rates, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Receptor Interaction Studies : Binding assays conducted to evaluate the interaction of this compound with various serotonin receptor subtypes revealed selective binding profiles, indicating its potential as a targeted therapeutic agent in mood disorders .

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